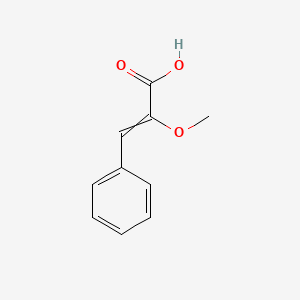

Methoxycinnamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-methoxy-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |

InChI Key |

CNXZMGRWEYQCOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Methoxycinnamic Acid

The presence of methoxycinnamic acid is well-documented across a diverse range of plant species. It exists in different isomeric forms, with the para-methoxycinnamic acid (p-MCA) being one of the most studied. mdpi.com

Identification in Specific Botanical Sources

This compound has been identified in numerous plants, often as a component of their complex secondary metabolite profiles. For instance, p-methoxycinnamic acid is found in common dietary sources such as coffee (Coffea arabica), peanuts (Arachis hypogaea), and various cereal plants like buckwheat (Fagopyrum esculentum) and sorghum (Sorghum vulgare). mdpi.comnih.gov It is also a significant component of rice bran and brown rice grains (Oryza sativa L.). mdpi.comnih.gov

The compound's presence extends to a variety of medicinal and industrial plants. It has been isolated from the rhizomes of Kaempferia galanga (kencur) and Curcuma longa (turmeric). mdpi.comnih.govpublichealthinafrica.org Other notable plant sources include the leaves of pineapples (Ananas comosus), the roots of a banana species (Musa acuminata), and herbs like chamomile (Matricaria chamomilla). mdpi.com The compound is also found in plants from the Asteraceae, Scrophulariaceae, and Rutaceae families. mdpi.com Specifically, p-methoxycinnamic acid has been identified in Aquilegia vulgaris (Granny's Nightcap) and Scrophularia buergeriana (Buerger's Figwort). mdpi.comnih.gov The ortho- and meta- isomers are also present in nature, though less commonly reported than the para- isomer. mdpi.com For example, o-methoxycinnamic acid has been noted in Scutellaria barbata. kne-publishing.com

Table 1: Botanical Sources of this compound

| Plant Species | Common Name | Family | Isomer(s) Identified |

|---|---|---|---|

| Coffea arabica | Coffee | Rubiaceae | p-Methoxycinnamic acid |

| Arachis hypogaea | Peanut | Fabaceae | p-Methoxycinnamic acid |

| Fagopyrum esculentum | Buckwheat | Polygonaceae | p-Methoxycinnamic acid |

| Oryza sativa L. | Rice | Poaceae | p-Methoxycinnamic acid |

| Kaempferia galanga | Kencur | Zingiberaceae | p-Methoxycinnamic acid |

| Curcuma longa | Turmeric | Zingiberaceae | p-Methoxycinnamic acid |

| Ananas comosus | Pineapple | Bromeliaceae | p-Methoxycinnamic acid |

| Musa acuminata | Banana | Musaceae | p-Methoxycinnamic acid |

| Matricaria chamomilla | Chamomile | Asteraceae | p-Methoxycinnamic acid |

| Aquilegia vulgaris | Granny's Nightcap | Ranunculaceae | p-Methoxycinnamic acid |

| Scrophularia buergeriana | Buerger's Figwort | Scrophulariaceae | p-Methoxycinnamic acid |

| Scutellaria barbata | Barbed Skullcap | Lamiaceae | o-Methoxycinnamic acid |

Variability Across Plant Tissues and Developmental Stages

The concentration and distribution of this compound can vary significantly between different tissues of the same plant and throughout its developmental stages. For example, in the peanut plant (Arachis hypogaea), the production of phenolic acids is part of a defensive response and can differ between organs at early growth stages. sigmaaldrich.com In Scutellaria barbata, the total flavonoid content, which includes related phenolic compounds, is highest in the leaves, followed by tender stems, roots, old stems, and flowers. ljmu.ac.uk While specific quantitative data on the variability of this compound itself across tissues and developmental stages is not extensively detailed in the provided search results, the patterns observed for related phenylpropanoids suggest that its levels are likely to be dynamic and dependent on the physiological state and specific organ of the plant.

De Novo Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to primary and secondary metabolic pathways within the plant, originating from carbohydrate metabolism.

Shikimate Pathway Precursors and Intermediates in this compound Synthesis

The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. taylorfrancis.comnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. bioone.orgmdpi.com Through a series of enzymatic reactions, this leads to the formation of chorismate, which serves as a crucial branch-point intermediate. bioone.orgresearchgate.net Chorismate is then converted to the aromatic amino acid L-phenylalanine, which is the primary precursor for the phenylpropanoid pathway. taylorfrancis.commdpi.com

Phenylpropanoid Pathway Involvement in this compound Formation

The phenylpropanoid pathway takes the L-phenylalanine generated from the shikimate pathway and channels it into the synthesis of a vast array of secondary metabolites, including this compound. nih.govbiorxiv.org The initial and committing step of this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. bioone.orgfrontiersin.org This is followed by a hydroxylation step catalyzed by cinnamic acid 4-hydroxylase (C4H), which adds a hydroxyl group to the para position of the phenyl ring, yielding p-coumaric acid. bioone.orgfrontiersin.org These initial steps are conserved across many plant species and form the gateway to the diverse world of phenylpropanoids. nih.gov

Enzymatic Transformations in this compound Biosynthesis

The final step in the formation of this compound from its hydroxylated precursor, such as p-coumaric acid, involves a methylation reaction. This transformation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). bioone.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group on the phenyl ring of a hydroxycinnamic acid. ird.fr

Specifically, for the synthesis of p-methoxycinnamic acid, an O-methyltransferase would act on p-coumaric acid. The enzyme Caffeic acid O-methyltransferase (COMT) is a well-known OMT in the phenylpropanoid pathway that methylates hydroxycinnamic acids. bioone.orgird.fr While COMT is often associated with the methylation of caffeic acid to produce ferulic acid, different OMTs with varying substrate specificities exist in plants. ird.fr The biosynthesis of p-methoxycinnamic acid in Anigozanthos preissii has been shown to involve an early O-methylation step, indicating that p-coumaric acid is methylated to p-methoxycinnamic acid before further downstream reactions. uni-rostock.deresearchgate.net This highlights the role of specific O-methyltransferases in directing the biosynthetic flux towards the formation of this compound.

Role of O-Methyltransferases in Aromatic Ring Modification

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway. The key transformation is the methylation of a hydroxyl group on the aromatic ring of a precursor molecule, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes facilitate the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the phenolic hydroxyl group of an acceptor molecule, such as p-coumaric acid or caffeic acid. tandfonline.comresearchgate.net

The specific product formed depends on the substrate specificity of the OMT. For instance, in the biosynthesis of ferulic acid, a Caffeic acid O-methyltransferase (COMT) specifically methylates the 3-hydroxyl group of caffeic acid. d-nb.info However, other OMTs are capable of methylating the 4-hydroxyl (para) position. Research on cell suspension cultures of Vanilla planifolia has shown that the formation of 4-methoxycinnamic acids is catalyzed by a catechol-4-O-methyltransferase, which is induced by kinetin. nih.gov This demonstrates a specific enzymatic route to para-methoxylated cinnamic acids.

Furthermore, studies on the biosynthesis of phenylphenalenones in the roots of Anigozanthos preissii have confirmed that 4-methoxycinnamic acid acts as a direct precursor. nih.gov Experiments using carbon-13 labeled substrates showed that the entire carbon skeleton of 4-methoxycinnamic acid, including its 4-O-methyl group, was incorporated as an intact unit into the final product. nih.govmpg.de This provides strong evidence for the direct O-methylation of a precursor like p-coumaric acid to form 4-methoxycinnamic acid within the plant.

Interestingly, some OMTs exhibit positional promiscuity. An O-methyltransferase (SynOMT) from the cyanobacterium Synechocystis sp. PCC 6803 was found to methylate not only the meta-hydroxyl position but also the para-position of various hydroxycinnamic acids, a function not typically seen in plant OMTs involved in lignification. nih.gov

Table 2: Examples of O-Methyltransferases in Phenylpropanoid Metabolism

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Catechol-4-O-methyltransferase | Vanilla planifolia | Hydroxycinnamic acids | 4-Methoxycinnamic acids | nih.gov |

| Caffeic acid O-methyltransferase (COMT) | Triticum aestivum (Wheat) | Caffeic acid | Ferulic acid | d-nb.info |

| O-methyltransferase | Bamboo (Phyllostachys) | Caffeic acid, 5-Hydroxyferulic acid | Ferulic acid, Sinapic acid | tandfonline.com |

| SynOMT | Synechocystis sp. PCC 6803 | Hydroxycinnamic acids (e.g., 5-hydroxyferulic acid) | para-methylated products | nih.gov |

| MpaG' O-methyltransferase | Penicillium brevicompactum | Demethylmycophenolic acid | Mycophenolic acid | researchgate.net |

Stereochemical Aspects of Biosynthetic Routes

The stereochemistry of this compound is defined by the configuration of the C=C double bond in its propenoic acid side chain. This bond can exist as one of two geometric isomers: E (trans), where the phenyl and carboxyl groups are on opposite sides of the double bond, or Z (cis), where they are on the same side.

In nature, the biosynthetic pathways leading to cinnamic acid derivatives almost exclusively produce the E or trans isomer. This stereochemical preference is established at the very beginning of the phenylpropanoid pathway. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. The subsequent enzymes in the pathway, including the hydroxylases and O-methyltransferases that lead to the various forms of this compound, act on this trans-configured substrate and maintain its stereochemistry.

Therefore, the naturally occurring form of this compound is predominantly trans-methoxycinnamic acid. This is supported by numerous studies that identify the isolated or synthesized compound specifically as the trans isomer. chemicalbook.comuva.esnih.gov For example, detailed spectroscopic analysis of 3-methoxycinnamic acid confirmed the structure of its stable conformers based on the trans configuration. uva.es

Table 3: Stereoisomers of this compound

| Isomer | Configuration | Structure (Example: p-methoxycinnamic acid) |

|---|---|---|

| (E)-p-Methoxycinnamic acid | trans | The phenyl and carboxyl groups are on opposite sides of the C=C double bond. This is the predominant isomer produced biosynthetically. |

| (Z)-p-Methoxycinnamic acid | cis | The phenyl and carboxyl groups are on the same side of the C=C double bond. This isomer is less common in nature. |

Advanced Synthetic Methodologies and Derivatization Strategies for Methoxycinnamic Acid

Chemical Synthesis Approaches for Methoxycinnamic Acid

Chemical synthesis remains a primary route for producing this compound, offering scalability and control over the final product. Key classical reactions have been optimized and modernized to improve efficiency, yield, and environmental footprint.

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids. scite.ai The conventional approach for producing p-methoxycinnamic acid (p-MCA) involves the condensation of p-methoxybenzaldehyde with acetic anhydride (B1165640), using anhydrous sodium acetate (B1210297) as a base catalyst. ijrpr.comijarsct.co.in While effective, this method often requires high temperatures and long reaction times, which can lead to lower yields. ijarsct.co.in

To address these limitations, modern modifications often incorporate ultrasonic irradiation. In one study, p-MCA was synthesized by reacting p-methoxybenzaldehyde and acetic anhydride with a sodium acetate catalyst in a sonicator at 50°C for 60 minutes. ijrpr.comuns.ac.idresearchgate.net The use of ultrasonic waves generates cavitation bubbles in the reaction medium; the collapse of these bubbles creates localized high-pressure and high-temperature conditions that break chemical bonds and accelerate the reaction. researchgate.net This specific ultrasound-assisted synthesis yielded a white precipitate of p-MCA with a melting point of 172-175°C, although the reported yield was modest at 2.09%. ijrpr.comuns.ac.idresearchgate.net The mechanism involves the formation of a carbanion from acetic anhydride, which then attacks the carbonyl group of p-methoxybenzaldehyde, followed by dehydration and hydrolysis to yield the final product. scite.ai

Table 1: Perkin Reaction for p-Methoxycinnamic Acid Synthesis

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Sonication, 50°C, 60 min | 2.09 | uns.ac.id, ijrpr.com, researchgate.net |

The Knoevenagel condensation is another cornerstone reaction for carbon-carbon bond formation, widely applied to the synthesis of cinnamic acid derivatives. umich.edu This method typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. umich.eduunsrat.ac.id

A significant modification is the Verley-Doebner variation, which employs pyridine (B92270) as both a solvent and catalyst, often with a co-catalyst like β-alanine. umich.eduunsrat.ac.id This procedure allows for the efficient condensation of p-anisaldehyde (4-methoxybenzaldehyde) with malonic acid to generate 4-methoxycinnamic acid. umich.edu

Further advancements have focused on developing greener and more efficient protocols. Sonochemical methods, which utilize ultrasonic waves, have been successfully applied. One such synthesis reacted anisaldehyde, malonic acid, and β-alanine in pyridine, sonicating the mixture for 60 minutes at an optimized temperature of 60°C to achieve a high yield of 92.71%. researchgate.net Another "green" approach describes a solvent-free Knoevenagel condensation using microwave irradiation, with ammonium (B1175870) acetate as the catalyst, to produce trans-4-methoxycinnamic acid from p-anisaldehyde and malonic acid. chemeducator.org Similarly, using polyphosphate ester as a mediator and catalyst under solvent-free microwave conditions has yielded 4-methoxycinnamic acid in 85% yield. researchgate.net

Table 2: Knoevenagel Condensation for this compound Synthesis

| Reactants | Catalyst/Mediator | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Anisaldehyde, Malonic Acid, β-Alanine | Pyridine | Sonication, 60°C, 60 min | 92.71 | researchgate.net |

| p-Anisaldehyde, Malonic Acid | Ammonium Acetate | Microwave, Solvent-free | Not specified | chemeducator.org |

| Aryl Aldehyde, Malonic Acid | Polyphosphate Ester (PPE) | Microwave, Solvent-free | 85 | researchgate.net |

Beyond classical named reactions, contemporary research focuses on novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net This technique has been employed to synthesize various derivatives from this compound. For instance, thiourea (B124793) derivatives were obtained from m-methoxycinnamic acid via microwave-assisted nucleophilic acyl substitution, achieving yields of 60-70%. utm.my

In another application, a series of benzamido-(4-methoxy)-N2-(arylidene)cinnamic acid hydrazides were synthesized by irradiating α-benzamido-(4-methoxy)cinnamalhydrazide with various aromatic aldehydes under microwave conditions. asianpubs.org Microwave heating was also used in the Claisen-Schmidt condensation, where p-methoxycinnamic acid was first converted to p-methoxybenzaldehyde before reacting further. The primary advantages of this technology are the rapid reaction rates and the potential for conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry. chemeducator.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a versatile and regiocontrolled route to cinnamic acid analogues. pcbiochemres.com The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net

This methodology is used industrially to produce esters like 2-ethylhexyl-4-methoxycinnamate, a common UV filter. The synthesis involves reacting 4-bromoanisole (B123540) with 2-ethylhexyl acrylate (B77674) using a palladium catalyst in a polar aprotic solvent. researchgate.net Various palladium systems have been explored to optimize this process. Research has demonstrated the use of Pd(OAc)₂ with PPh₃ in DMF at 120°C, achieving a 75% yield. Other systems include using palladium chloride (PdCl₂) as a catalyst under ultrasonic conditions with a phase transfer catalyst or employing diatomite-supported palladium nanoparticles. pcbiochemres.com A green protocol has been developed using a morpholine-based ionic liquid as a recyclable solvent for the Heck reaction between 4-bromoanisole and 2-ethylhexyl acrylate. researchgate.net These palladium-catalyzed methods are highly valued for their reliability in forming C-C bonds for the synthesis of various high-value cinnamic acid derivatives. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of this compound Analogues

| Substrates | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methoxyiodobenzene, Acrylic Acid | Pd(OAc)₂, PPh₃ | DMF, 120°C, 12h | 3-Bromo-4-methoxycinnamic acid | 75 | |

| Aryl Halides, Methyl Acrylate | PdCl₂, TBAB, Na₂CO₃ | Ultrasound, Water, RT | Cinnamic acid esters | Good | pcbiochemres.com |

| 4-Bromoanisole, 2-Ethylhexyl Acrylate | Pd catalyst | NMP, DMF | 2-Ethylhexyl-4-methoxycinnamate | >80 | researchgate.net |

Alternative Synthetic Routes and Novel Catalytic Systems

Microwave-Assisted Synthesis of this compound Derivatives

Enzymatic Synthesis and Biotransformation of this compound Derivatives

Enzymatic methods offer a green alternative to traditional chemical synthesis, operating under mild conditions and often exhibiting high selectivity, thereby minimizing by-products and degradation of temperature-sensitive compounds. mdpi.com

Lipases are particularly effective for the esterification of p-methoxycinnamic acid to produce valuable derivatives. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a frequently used biocatalyst for these reactions. mdpi.comnih.gov It has been successfully used to synthesize octyl methoxycinnamate (OMC) from p-methoxycinnamic acid and 2-ethylhexanol, achieving a 90% conversion within 24 hours at 80°C. nih.gov This enzyme also catalyzes the esterification of p-MCA with glycerol (B35011) in a solventless system to produce p-methoxycinnamate monoglyceride, a compound of interest for the cosmetics industry. mdpi.com Similarly, lipase from Thermomyces lanuginosus has been used to mediate the esterification of 4-methoxycinnamic acid and glycerol. scielo.org.co These enzymatic processes are advantageous as they proceed under moderate conditions, which is crucial for preserving the integrity of products like p-MCA esters. mdpi.com

Biotransformation using whole microbial cells provides another avenue for modifying this compound derivatives. For example, the fungus Aspergillus niger has been used to transform ethyl p-methoxycinnamate (EPMC), a major component of Kaempferia galanga rhizomes. researchgate.net This process results in the O-demethylation of EPMC to produce ethyl p-hydroxycinnamate. researchgate.net In a separate system, suspension cultures of Vanilla planifolia have been shown to metabolize 4-methoxycinnamic acid into 4-hydroxybenzoic acid, indicating a metabolic pathway involving side-chain degradation and demethylation. nih.gov

Lipase-Catalyzed Esterification of this compound

The enzymatic synthesis of this compound derivatives, particularly through lipase-catalyzed esterification, represents a significant advancement over traditional chemical methods. Lipases offer a green and economical alternative, facilitating reactions under milder conditions which is crucial for temperature-sensitive compounds like this compound esters. mdpi.comresearchgate.netacs.org This biocatalytic approach avoids the harsh acidic or basic catalysts and high temperatures associated with chemical synthesis. mdpi.com

Synthesis of Alkyl Methoxycinnamates

Lipase-catalyzed esterification is an effective method for producing various alkyl methoxycinnamates, which are valued for their properties, including as UVB absorbers in cosmetics. researchgate.netcosmeticsandtoiletries.com The synthesis typically involves the reaction of this compound, or a short-chain ester thereof, with an alcohol in the presence of a lipase.

A notable example is the synthesis of 2-ethylhexyl-p-methoxycinnamate, a common UVB-absorbing compound also known as octyl methoxycinnamate. researchgate.netresearchgate.netatamanchemicals.com In one study, this compound was synthesized through the esterification of p-methoxycinnamic acid with 2-ethylhexanol using Rhizopus oryzae lipase. researchgate.netnih.gov The process was optimized for molar ratio, solvent, temperature, and enzyme concentration, achieving a yield of 91.3% in 96 hours. researchgate.netnih.gov Another key derivative, isoamyl p-methoxycinnamate, has been efficiently produced via lipase-catalyzed transesterification of the naturally occurring ethyl ester of p-methoxycinnamic acid with isoamyl alcohol. cosmeticsandtoiletries.com

Research has also explored the synthesis of long-chain alkyl esters of p-methoxycinnamic acid through lipase-catalyzed esterification in solvent-free systems. mdpi.com For instance, the transesterification of methyl p-methoxycinnamate with oleyl alcohol has been studied using various immobilized lipases, with Candida antarctica lipase B (Novozym 435) achieving the highest conversion rate of 92%. mdpi.com

Table 1: Research Findings on Lipase-Catalyzed Synthesis of Alkyl Methoxycinnamates

| Product | Substrates | Lipase Source | Reaction System | Conditions | Conversion/Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl-p-methoxycinnamate | p-Methoxycinnamic acid, 2-Ethylhexanol | Rhizopus oryzae | Cyclo-octane | 45°C, 96 h, 750 U lipase | 91.3% yield | researchgate.net, nih.gov |

| Isoamyl p-methoxycinnamate | Ethyl p-methoxycinnamate, Isoamyl alcohol | Lipase (unspecified) | Transesterification | Not specified | Efficient conversion | cosmeticsandtoiletries.com |

| Long-chain alkyl p-methoxycinnamates | Methyl p-methoxycinnamate, Oleyl alcohol | Candida antarctica lipase B (Novozym 435) | Transesterification | 80°C, 72 h | 92% conversion | mdpi.com |

Production of Methoxycinnamate Monoglycerides

Glycerol-based methoxycinnamates are being explored as potential substitutes for common cosmetic ingredients like octyl-methoxycinnamate (OMC). mdpi.comcolab.ws The production of p-methoxycinnamate monoglyceride via lipase-driven esterification is a promising green alternative. mdpi.com This reaction involves the esterification of one molecule of p-methoxycinnamic acid (p-MCA) with one molecule of glycerol. mdpi.com

A successful process has been developed using Novozym 435, an immobilized industrial preparation of lipase B from Candida antarctica, under solventless conditions. mdpi.comcolab.wsresearchgate.net This enzymatic route operates under mild conditions, which is advantageous for preventing the degradation of the temperature-sensitive p-methoxycinnamic acid esters. mdpi.com Another study demonstrated the esterification of 4-methoxycinnamic acid and glycerol mediated by an immobilized lipase from Thermomyces lanuginosus in hexane (B92381) at 65°C, achieving a 34% substrate conversion. scielo.org.co This process was noted for being selective towards the monoester and simplifying the purification process. scielo.org.co

Enzymatic Interesterification for Phospholipid Conjugates of this compound

A novel biotechnological method has been developed for the synthesis of phospholipids (B1166683) structured with p-methoxycinnamic acid through enzymatic interesterification. mdpi.com This process involves the incorporation of p-methoxycinnamic acid into the phospholipid structure, creating a new functionalized molecule.

In a specific study, the interesterification of egg-yolk phosphatidylcholine with p-methoxycinnamic acid was catalyzed by an immobilized lipase. mdpi.com The research identified Novozym 435 as the most effective biocatalyst for this reaction among several tested lipase preparations. mdpi.com The study demonstrated that the extent of p-methoxycinnamic acid incorporation into the phospholipids was dependent on the reaction time, composition of the reaction mixture, and the amount of enzyme used. mdpi.com This enzymatic approach provides a targeted method for creating novel phospholipid conjugates of this compound.

Biocatalyst Selection and Process Optimization for this compound Derivatization

The success of enzymatic derivatization of this compound hinges on the appropriate selection of the biocatalyst and the optimization of reaction conditions.

Immobilized Enzyme Systems

Immobilized lipases are favored as biocatalysts due to their stability, reusability, and ease of separation from the reaction product. scielo.org.co Among the various commercially available preparations, immobilized lipase B from Candida antarctica (often under the trade name Novozym 435) is consistently reported as a highly effective and active biocatalyst for the esterification and transesterification of this compound and its derivatives. mdpi.commdpi.comacs.orgacs.org It has been successfully used in the synthesis of long-chain alkyl methoxycinnamates, methoxycinnamate monoglycerides, and phospholipid conjugates. mdpi.commdpi.comacs.org

Other immobilized lipases have also been utilized with varying degrees of success. Lipase from Rhizomucor miehei (Lipozyme RM IM) has shown moderate esterification activity, while lipase from Thermomyces lanuginosus (Lipozyme TL IM) generally exhibits lower activity for these specific reactions. mdpi.comacs.orgacs.org However, immobilized lipase from T. lanuginosus has been effectively used for synthesizing 4-methoxycinnamoylglycerol. scielo.org.co For the synthesis of 2-ethylhexyl-p-methoxycinnamate, lipase from Rhizopus oryzae has been employed effectively. researchgate.netresearchgate.net The choice of enzyme often depends on the specific substrates and desired product.

Solvent Systems and Reaction Conditions

The reaction medium is a critical parameter in the optimization of lipase-catalyzed derivatization. Many studies have focused on developing solvent-free systems, where the reaction proceeds in the absence of organic solvents, often under vacuum to remove the water produced during esterification. acs.orggoogle.com This approach is considered more environmentally friendly and can simplify downstream processing. colab.ws The enzymatic production of p-methoxycinnamate monoglyceride and various long-chain alkyl p-methoxycinnamates has been successfully achieved under solventless conditions. mdpi.comacs.orgcolab.ws

Alternatively, organic solvents can be used to improve substrate solubility and modify enzyme activity. Solvents that have been successfully employed include hexane, t-amyl alcohol, and cyclo-octane. researchgate.netscielo.org.co For example, the synthesis of 4-methoxycinnamoylglycerol was conducted in hexane, achieving a higher conversion than reported in some other systems. scielo.org.co The synthesis of 2-ethylhexyl-p-methoxycinnamate was optimized using cyclo-octane as the reaction solvent. nih.gov

Temperature is another key variable, with reactions typically carried out at moderate temperatures, ranging from 45°C to 80°C, to ensure enzyme stability while achieving a reasonable reaction rate. researchgate.netmdpi.comacs.org

Sophisticated Analytical and Spectroscopic Characterization of Methoxycinnamic Acid and Its Derivatives

Advanced Chromatographic Separations for Methoxycinnamic Acid Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or synthetic reaction products, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is a primary method for the analysis of this compound. koreascience.krresearchgate.net This technique offers a simple, rapid, and accurate means of determining the concentration of p-methoxycinnamic acid. researchgate.net A common approach involves using a C18 reversed-phase analytical column. researchgate.netscirp.orgscielo.br

Separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid remains in its protonated form. koreascience.krscielo.br For instance, one validated method uses a mobile phase of methanol and water (30:70) with a flow rate of 0.8 mL/min. researchgate.net Another established method employs a gradient of water and methanol (from 20% to 100% methanol over 30 minutes) at a flow rate of 1 mL/min. scirp.org Detection is commonly performed using a UV detector, with wavelengths set between 280 nm and 310 nm to capture the strong absorbance of the chromophore. koreascience.krscirp.org The entire analytical run time can be as short as 10 minutes, making it suitable for high-throughput analysis. researchgate.net

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | µ-Bondapak C18 (3.9 mm x 300 mm) researchgate.net | SPHERI-5 RP-18 (4.6 mm x 250 mm, 5 µm) koreascience.kr | Discovery C18 (4.6 mm x 250 mm, 5 µm) scirp.org |

| Mobile Phase | Methanol:Water (30:70) researchgate.net | Acetonitrile and 0.05% TFA in Water koreascience.kr | Methanol and Water with 0.2% Acetic Acid (Gradient) scirp.org |

| Flow Rate | 0.8 mL/min researchgate.net | Not Specified | 1.0 mL/min scirp.org |

| Detection | UV at 286 nm researchgate.net | UV at 310 nm koreascience.kr | UV at 280 nm scirp.org |

| Analysis Time | ~10 min researchgate.net | ~50 min koreascience.kr | ~30 min scirp.org |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including this compound and its derivatives like ethyl p-methoxycinnamate. researchgate.net For the analysis of the acid itself, a derivatization step, such as silylation, is often employed to increase volatility and improve chromatographic peak shape. jyoungpharm.org However, direct analysis is also possible. unsrat.ac.id

In a typical GC-MS analysis, a capillary column such as an HP-5ms is used. chrom-china.com The oven temperature is programmed to ramp up, for example, from 150 °C to 290 °C, to ensure the separation of components in a mixture. chrom-china.com The separated compounds are then ionized, typically by electron impact (EI), causing predictable fragmentation. The mass spectrometer analyzes these fragments, producing a unique mass spectrum that serves as a molecular fingerprint. unsrat.ac.id For p-methoxycinnamic acid (molecular weight 178.18 g/mol ), the mass spectrum shows a characteristic base peak at m/z 178, corresponding to the molecular ion. unsrat.ac.id

Table 2: Typical GC-MS Parameters and Findings for p-Methoxycinnamic Acid

| Parameter | Description |

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) unsrat.ac.id |

| Column | HP5MS capillary column or similar jyoungpharm.org |

| Ionization | Electron Impact (EI) at 70 eV core.ac.uk |

| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan chrom-china.com |

| Molecular Ion (M+) | m/z 178 unsrat.ac.id |

| Key Fragments | m/z 161, 147, 133, 107, 77 unsrat.ac.id |

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Techniques for this compound Structural Confirmation

Spectroscopy provides irrefutable evidence for the structural features of this compound, confirming the arrangement of atoms and functional groups within the molecule.

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom. For trans-4-methoxycinnamic acid, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgspectrabase.com

The ¹H NMR spectrum shows distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. rsc.org The two vinylic protons (H-α and H-β) appear as doublets with a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans configuration. umich.edu The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methoxy group protons appear as a sharp singlet. rsc.org

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbon. rsc.orgchemicalbook.com

Table 3: ¹H and ¹³C NMR Data for trans-4-Methoxycinnamic Acid (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.1 (approx.) | broad s | - | Carboxylic acid (-COOH) | |

| 7.62 | d | 8.4 | Aromatic (2H, ortho to C=C) | |

| 7.55 | d | 16.2 | Vinylic (1H, H-β) | |

| 6.96 | d | 8.4 | Aromatic (2H, ortho to -OCH₃) | |

| 6.68 | d | 15.9 | Vinylic (1H, H-α) | |

| 3.78 | s | - | Methoxy (-OCH₃) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 167.88 | Carbonyl (C=O) | |||

| 160.98 | Aromatic (C-OCH₃) | |||

| 143.77 | Vinylic (C-β) | |||

| 129.95 | Aromatic (CH, ortho to C=C) | |||

| 126.88 | Aromatic (C, attached to C=C) | |||

| 116.56 | Vinylic (C-α) | |||

| 114.38 | Aromatic (CH, ortho to -OCH₃) | |||

| 55.30 | Methoxy (-OCH₃) | |||

| Data sourced from The Royal Society of Chemistry supplementary information and ChemicalBook. rsc.orgchemicalbook.com |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of p-methoxycinnamic acid displays several characteristic absorption bands. nih.gov A very broad peak in the region of 3600-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. nih.govdocbrown.info The sharp, strong absorption around 1680 cm⁻¹ is due to the C=O stretching of the α,β-unsaturated carboxylic acid. docbrown.info Other key peaks include C=C stretching vibrations for the alkene and the aromatic ring, and C-O stretching for the ether and carboxylic acid functionalities. docbrown.infomdpi.com

Table 4: Characteristic FTIR Absorption Bands for p-Methoxycinnamic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3600–2500 | O-H Stretch (broad) | Carboxylic Acid | nih.govdocbrown.info |

| ~1680 | C=O Stretch | α,β-Unsaturated Carbonyl | docbrown.info |

| ~1625–1630 | C=C Stretch | Alkene | docbrown.infomdpi.com |

| ~1580, 1500 | C=C Stretch | Aromatic Ring | docbrown.info |

| ~1169, 1020 | C-O Stretch | Ester/Ether | researchgate.net |

| ~830 | C-H Bending | p-Substituted Aromatic Ring | researchgate.net |

Mass spectrometry provides information about the molecular weight and structural features of a compound based on its fragmentation pattern upon ionization. For p-methoxycinnamic acid, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 178. unsrat.ac.idmassbank.jp The fragmentation pattern is highly characteristic and useful for structural confirmation.

Key fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in a prominent peak at m/z 161. unsrat.ac.id

Loss of a methoxy radical (-OCH₃): This cleavage leads to a fragment ion at m/z 147. unsrat.ac.id

Loss of a carboxyl radical (-COOH): This produces a fragment at m/z 133. unsrat.ac.id

Loss of the propenoic acid radical: This gives rise to a peak at m/z 107. unsrat.ac.id

Table 5: Major Mass Spectrometry Fragments for p-Methoxycinnamic Acid

| m/z Value | Ion Identity | Description |

| 178 | [C₁₀H₁₀O₃]⁺ | Molecular Ion (M⁺) unsrat.ac.id |

| 161 | [M - OH]⁺ | Loss of hydroxyl radical unsrat.ac.id |

| 147 | [M - OCH₃]⁺ | Loss of methoxy radical unsrat.ac.id |

| 133 | [M - COOH]⁺ | Loss of carboxyl radical unsrat.ac.id |

| 107 | [M - C₃H₃O₂]⁺ | Loss of propenoic acid radical unsrat.ac.id |

| 77 | [C₆H₅]⁺ | Benzene ring fragment unsrat.ac.id |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Emerging Analytical Techniques for this compound Research

The continuous exploration of this compound and its derivatives in various scientific fields necessitates the development of more sophisticated, sensitive, and selective analytical techniques. Traditional methods, while reliable, are often enhanced or replaced by emerging technologies that offer improved performance in terms of speed, detection limits, and the ability to analyze complex samples. These advancements are crucial for applications ranging from quality control in cosmetics and food to detailed pharmacokinetic and mechanistic studies in biomedical research.

A significant trend in the analysis of this compound and its related compounds is the move towards miniaturized, rapid, and environmentally friendly methods. Key areas of innovation include the development of novel electrochemical sensors and biosensors, the application of advanced high-performance liquid chromatography (HPLC) and mass spectrometry (MS) combinations, and the use of powerful spectroscopic techniques for in-depth structural elucidation.

Electrochemical Sensors and Biosensors

Electrochemical sensors are gaining prominence for the determination of this compound derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), due to their high sensitivity, rapid response, and cost-effectiveness. bohrium.combohrium.com Research has focused on modifying electrode surfaces with nanomaterials to enhance analytical performance. For instance, a novel electrochemical sensor for ferulic acid was developed using a reduced graphene oxide-cadmium oxide (rGO-CdO) nanocomposite, which improved the oxidation signal fourfold compared to unmodified electrodes. bohrium.com The use of disposable and cost-effective pencil graphite (B72142) electrodes (PGE) has also been explored for the quantitative determination of ferulic acid, demonstrating a wide linear range and diffusion-controlled oxidation. bohrium.com

Biosensors represent another frontier, offering high specificity by employing biological recognition elements. An in-vivo E. coli biosensor has been engineered to detect substituted cinnamic acids, including ferulic acid. rsc.org This system is based on the FerC repressor protein, which controls the expression of a green fluorescent protein (eGFP) in the presence of the target analyte. rsc.org Such biosensors can detect substrates over a significant concentration range and are valuable for screening enzymatic processes, like the release of ferulic acid from biomass by feruloyl esterases. rsc.org The table below summarizes the performance of various emerging sensor technologies.

| Sensor Type | Analyte | Electrode/Platform | Limit of Detection (LOD) | Linear Range | Reference |

| Electrochemical Sensor | Ferulic Acid | rGO-CdO/MOITF/CPE | Low (not specified) | Certain dynamic range | bohrium.com |

| Voltammetric Sensor | Ferulic Acid | Pencil Graphite Electrode (PGE) | 0.4 µM | 0.4 µM - 1.0 mM | bohrium.com |

| In vivo Biosensor | Ferulic Acid & Analogues | E. coli with FerC repressor | Not specified | 13-fold sensing range | rsc.org |

| Electrochemical Sensor | Diclofenac | BN-COOH@ZrO2/GO Composite | 0.0146 µM | Not specified | acs.org |

| Voltammetric Sensor | Capsaicinoids, Flavanones, Flavonols | GCE with electropolymerized phenolic acids | Varies by analyte | Varies by analyte | mdpi.com |

This table is interactive. Click on the headers to sort.

Advanced Chromatographic and Mass Spectrometric Methods

High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of this compound and its derivatives. researchgate.net Emerging methods focus on improving separation efficiency, reducing analysis time, and enhancing detection sensitivity, often through coupling with advanced detectors like photodiode arrays (PDA) and mass spectrometers (MS).

A multiwavelength HPLC-PDA method has been developed for the simultaneous determination of 14 different phenolic acids, including 2-methoxycinnamic acid and 3-methoxycinnamic acid, in complex soil matrices. rsc.orgresearchgate.net This method utilizes different wavelengths for optimal detection of various compounds within a single run, achieving low detection limits and high accuracy. rsc.orgresearchgate.net Another study established a reversed-phase HPLC method for the quantitative determination of p-methoxycinnamic acid in Scrophulariae radix, completing the analysis within 50 minutes. koreascience.kr

The combination of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS), particularly with technologies like Quadrupole Time-of-Flight (Q-TOF), offers unparalleled specificity and sensitivity. An UHPLC-Q-TOF-MS/MS method using an in-source collision-induced dissociation (ISCID) approach allowed for the identification of 19 different metabolites with a cinnamic acid core from tobacco tissues. nih.gov This powerful technique enables the differentiation of isomers and the detailed profiling of cinnamic acid derivatives in complex biological samples. nih.gov Similarly, an UHPLC-MS/MS method was developed for the simultaneous pharmacokinetic study of cinnamaldehyde (B126680), cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood, showcasing the method's suitability for in vivo research. cornell.edu

| Method | Analyte(s) | Column | Mobile Phase | Detection | Key Finding | Reference |

| HPLC-PDA | 14 Phenolic Acids (incl. 2- and 3-methoxycinnamic acid) | Shim-pack VP-ODS | Acetonitrile / 0.5% acetic acid (gradient) | PDA (254, 280, 300, 320 nm) | LOD: 0.003–0.239 mg/L | rsc.orgresearchgate.net |

| UPLC-DAD-MS/MS | 20 Bioactive Components (incl. cinnamic acid derivatives) | Not specified | Not specified | DAD-MS/MS | Simultaneous analysis method established | acs.org |

| UHPLC-Q-TOF-MS/MS | 19 Cinnamic Acid Derivatives | Not specified | Acetonitrile / 0.1% formic acid (gradient) | Q-TOF-MS/MS with ISCID | Identification of 19 metabolites in plant tissues | nih.gov |

| HPLC | p-Methoxycinnamic Acid | SPHERI-5 RP-18 | Acetonitrile / 0.05% TFA | UV (310 nm) | Quantitative determination in herbal medicine | koreascience.kr |

| UHPLC-MS/MS | Cinnamaldehyde, Cinnamic Acid, 2-Methoxycinnamic Acid | Thermo Scientific C18 | Not specified | ESI-MS/MS | Pharmacokinetic study in rat blood | cornell.edu |

This table is interactive. Click on the headers to sort.

Novel Spectroscopic Approaches

Beyond routine identification, emerging spectroscopic techniques provide deeper insights into the molecular structure and properties of this compound derivatives. Circular Dichroism (CD) spectroscopy, for instance, has been employed in a novel microanalytical method for oligosaccharides. nih.gov In this approach, monosaccharide subunits are derivatized with 4-methoxycinnamate, which acts as an exciton-coupling chromophore, allowing for the determination of sugar structures and linkage patterns based on their unique CD spectra. nih.gov

Advanced nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques are also being applied. The synthesis and characterization of new 1,3,4-thiadiazole (B1197879) derivatives incorporating 2- and 3-methoxy cinnamic acids were supported by detailed spectroscopic analysis, including FT-IR, ¹H NMR, and ¹³C NMR, and corroborated by quantum chemical calculations. researchgate.net These combined experimental and theoretical approaches provide a comprehensive understanding of the molecular geometry and electronic structure.

Proteomics in this compound Research

A truly emerging area is the application of proteomics to understand the biological effects of this compound derivatives. Isobaric tags for relative and absolute quantitation (iTRAQ) is a quantitative proteomics technology that has been used to investigate the herbicidal mechanism of 4-hydroxy-3-methoxy cinnamic acid ethyl ester on Arabidopsis thaliana. nih.gov This powerful technique allowed for the quantification of thousands of proteins, revealing significant up- and downregulation of proteins involved in key processes like photosynthesis and energy metabolism, thus providing a molecular-level understanding of the compound's mode of action. nih.gov

Mechanistic Insights into the Biological Activities of Methoxycinnamic Acid: in Vitro and Preclinical Studies

Research on Anticancer and Chemopreventive Mechanisms of Methoxycinnamic Acid

This compound and its derivatives, a class of phenolic compounds found in various plant sources, have garnered significant attention for their potential therapeutic activities, including anticancer and chemopreventive effects. mdpi.comresearchgate.netmdpi.com In vitro and preclinical studies have begun to unravel the molecular mechanisms through which these compounds exert their antitumor effects. Research indicates that their efficacy stems from the ability to induce programmed cell death, inhibit the growth and spread of cancer cells, and interfere with their reproductive cycle. mdpi.complos.orgspandidos-publications.com

Induction of Apoptosis Pathways

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.govccsenet.org This process is crucial for eliminating malignant cells without inducing an inflammatory response. The pro-apoptotic effects are mediated through several interconnected signaling pathways.

Caspase Activation and Cytochrome C Release

A critical step in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. spandidos-publications.com Studies on p-methoxycinnamic acid (p-MCA) have confirmed its ability to induce apoptosis in human colon adenocarcinoma cell lines by increasing the activity of caspase-3 and caspase-9. mdpi.com The activation of these initiator and effector caspases is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.com This pathway is triggered by the release of cytochrome C from the mitochondria into the cytosol. mdpi.comnih.govphysiology.org Once in the cytosol, cytochrome C binds with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3. spandidos-publications.comnih.govphysiology.org

Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid), a prominent this compound derivative, has been shown to elevate levels of caspase-8 and -9 in breast (MCF-7) and liver (HepG2) cancer cell lines, indicating it can trigger apoptosis through both intrinsic and extrinsic pathways. tjpr.org Further research has corroborated that ferulic acid's potential apoptotic action is mediated by altering the expression of procaspase-3, procaspase-8, and procaspase-9. nih.gov

Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway, consisting of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). e-century.us The ratio of these proteins is a critical determinant of cell survival or death. An increase in the Bax/Bcl-2 ratio makes the mitochondrial outer membrane more permeable, facilitating the release of cytochrome C. e-century.us

Research has demonstrated that this compound derivatives effectively modulate this ratio to favor apoptosis.

Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) , a derivative, was found to induce apoptosis in human breast cancer cells, which correlated with an increase in the pro-apoptotic Bax protein and a subsequent increase in the Bax/Bcl-2 ratio. plos.orgnih.gov

In preclinical models of colon cancer, p-methoxycinnamic acid (p-MCA) supplementation induced apoptosis by modulating the Bax/Bcl-2 ratio. mdpi.comnih.gov

Ferulic acid has been shown to upregulate Bax and downregulate Bcl-2 expression in various cancer cell lines, including osteosarcoma and non-small cell lung cancer, thereby enhancing caspase-3 activity and promoting apoptosis. e-century.usmdpi.comresearchgate.netmdpi.com

Table 1: Modulation of Apoptotic Proteins by this compound Derivatives

| Compound | Cancer Model | Effect on Bax (Pro-apoptotic) | Effect on Bcl-2 (Anti-apoptotic) | Outcome |

|---|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | Rat colon carcinogenesis | Increased | Decreased | Induction of Apoptosis |

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Human breast cancer cells | Increased | Decreased (ratio increased) | Induction of Apoptosis |

| Ferulic acid | Osteosarcoma cells (143B, MG63) | Upregulated | Downregulated | Induction of Apoptosis |

| Ferulic acid | Non-small cell lung cancer cells (NCI-H460) | Upregulated | - | Induction of Apoptosis |

| Ferulic acid | Human cervical cancer cells (HeLa, Caski) | Increased | Decreased | Induction of Apoptosis |

Inhibition of Cell Proliferation and Colony Formation

Beyond inducing apoptosis, this compound and its derivatives have been shown to directly inhibit the proliferation and colony-forming ability of cancer cells. This antiproliferative effect is fundamental to preventing tumor growth and progression.

p-Methoxycinnamic acid (p-MCA) extracted from brown rice demonstrated the ability to inhibit the proliferation of HT-29 colon tumor cells. mdpi.com It was also reported to interfere with the colony formation of the SW480 colon cancer cell line. mdpi.com

Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) showed a potent, dose-dependent inhibition of proliferation in multiple human breast cancer cell lines (MCF-7, T47D, and MDA-231). plos.orgresearchgate.net In colony formation assays, ACCA significantly inhibited the ability of these breast cancer cells to form colonies, and at a concentration of 200 µM, colony formation was completely blocked. plos.org

Table 2: Antiproliferative and Colony Inhibition Effects

| Compound | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | HT-29 | Colon | Inhibition of proliferation |

| p-Methoxycinnamic acid (p-MCA) | SW480 | Colon | Inhibition of colony formation |

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7 | Breast | Dose-dependent inhibition of proliferation and colony formation |

| T47D | Breast | ||

| MDA-231 | Breast |

Disruption of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cellular replication. Cancer cells are characterized by dysregulated cell cycle control, leading to uncontrolled proliferation. This compound derivatives have been found to disrupt this process, causing cell cycle arrest at specific checkpoints, which prevents cancer cells from dividing.

Ferulic acid, in particular, has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cells, including cervical and osteosarcoma cells. mdpi.commdpi.comnih.gov This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, ferulic acid can reduce the levels of cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6. e-century.usmdpi.commdpi.com These proteins are essential for the transition from the G1 phase to the S phase, where DNA replication occurs. By down-regulating these proteins, ferulic acid effectively halts the cell cycle. mdpi.comnih.gov Furthermore, ethyl p-methoxycinnamate, another derivative, has been associated with arresting the G1/S cell cycle transition. researchgate.net

Table 3: Effects on Cell Cycle Progression

| Compound | Cancer Model | Cell Cycle Phase Arrest | Mechanism |

|---|---|---|---|

| Ferulic acid | Cervical cancer cells (HeLa, Caski) | G0/G1 | Reduced Cyclin D1 and Cyclin E levels |

| Ferulic acid | Osteosarcoma cells (143B, MG63) | G0/G1 | Down-regulated CDK 2, 4, and 6 |

| Ethyl p-methoxycinnamate | Ehrlich ascites tumor cells | G1/S | Inhibition of the c-Myc/SREBP1 pathway |

| p-Coumaric acid | Colon cancer cells (HT-29, HCT-15) | Sub G1 | Induction of mitochondrial mediated apoptosis |

Mechanisms of Anti-Angiogenic Activity

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound and its derivatives have demonstrated potential anti-angiogenic effects through various mechanisms, primarily by interfering with key signaling molecules and cellular processes involved in angiogenesis.

Suppression of Angiogenic Mitogens (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic mitogen that plays a central role in stimulating the formation of new blood vessels. Studies have shown that derivatives of this compound can suppress the expression of VEGF. For instance, ethyl-p-methoxycinnamate, a derivative of p-methoxycinnamic acid, has been found to inhibit the synthesis of VEGF in human umbilical vein endothelial cells (HUVECs). nih.govelsevier.esscielo.br This reduction in VEGF levels is a key mechanism behind the anti-angiogenic properties of these compounds. nih.govscielo.br The suppression of VEGF can be linked to the inhibition of other pro-inflammatory and pro-angiogenic signaling pathways, such as those involving cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). scispace.comwjgnet.com

Inhibition of Endothelial Cell Functions (Proliferation, Migration, Tube Formation)

The process of angiogenesis involves several key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures. This compound derivatives have been shown to inhibit these critical endothelial cell functions.

Proliferation: Ethyl-p-methoxycinnamate has been observed to significantly inhibit the proliferation of HUVECs at higher concentrations. elsevier.esresearchgate.net This anti-proliferative effect is crucial in halting the expansion of the endothelial cell population required for new vessel formation. elsevier.es Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has demonstrated the ability to inhibit endothelial cell proliferation in response to growth factors like basic fibroblast growth factor 1 (FGF1). mdpi.com

Migration: The migration of endothelial cells is a fundamental step in angiogenesis. Trans-ethyl p-methoxycinnamate and ferulic acid have been shown to specifically inhibit the migration of HUVECs. mdpi.comacs.org This inhibition of cell movement prevents the endothelial cells from reaching the sites where new blood vessels are needed. mdpi.com

Tube Formation: The final step in the formation of a new blood vessel is the organization of endothelial cells into a three-dimensional tubular network. Ethyl-p-methoxycinnamate has been shown to dose-dependently inhibit the formation of these tube-like structures in HUVECs cultured on Matrigel. nih.govelsevier.esresearchgate.net This disruption of endothelial cell differentiation prevents the formation of functional new blood vessels. nih.govacs.org Studies with derivatives of m-methoxycinnamic acid have also shown inhibition of neovascularization and the formation of new blood vessels in the chick chorioallantoic membrane (CAM) model. scispace.comresearchgate.netutm.my

Interference with Tumor Invasion and Metastasis

Tumor invasion and metastasis are complex processes that involve the degradation of the extracellular matrix (ECM) and the migration of cancer cells to distant sites. This compound and its derivatives have shown potential in interfering with these processes.

The epithelial-to-mesenchymal transition (EMT) is a key process by which epithelial cancer cells gain migratory and invasive properties. frontiersin.org Ferulic acid has been found to suppress metastasis in breast cancer by reversing the EMT process. researchgate.net Furthermore, matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the ECM, facilitating tumor invasion. mdpi.com Ferulic acid has been reported to reduce the mRNA expression of MMP-9. mdpi.commdpi.com Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a derivative of ferulic acid, has also been shown to inhibit the migration and invasion of human breast cancer cells. nih.govplos.org

Selective Cytotoxicity Towards Cancer Cell Lines

An important characteristic of a potential anti-cancer agent is its ability to selectively kill cancer cells while sparing normal cells. This compound derivatives have demonstrated such selective cytotoxicity.

Studies have shown that alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) induces a dose- and time-dependent decrease in the proliferation and viability of various breast cancer cell lines (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.govplos.orgplos.org This selective action is crucial for minimizing the side effects commonly associated with chemotherapy. The mechanism of this selective cytotoxicity involves the induction of apoptosis, or programmed cell death. ACCA treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death. nih.govplos.orgplos.org Similarly, p-methoxycinnamic acid has been shown to induce apoptosis in human colon adenocarcinoma cell lines through the activation of caspases 3 and 9 and the release of cytochrome C. mdpi.com Phosphatidylcholine conjugates of cinnamic and 3-methoxycinnamic acids have also exhibited antiproliferative activity against several human cancer cell lines. rsc.org

Research on Antidiabetic and Antihyperglycemic Mechanisms of this compound

Beyond its anti-cancer properties, this compound has also been investigated for its potential in managing diabetes and hyperglycemia.

Stimulation of Insulin (B600854) Secretion from Pancreatic β-Cells

Insulin, secreted by pancreatic β-cells, is the primary hormone responsible for regulating blood glucose levels. mdpi.com Research has indicated that p-methoxycinnamic acid can stimulate insulin secretion from these cells. mdpi.commdpi.comuni.lu

Studies have shown that p-methoxycinnamic acid stimulates insulin release at basal glucose levels and enhances glucose-induced insulin secretion in perfused rat pancreas and INS-1 pancreatic β-cells. mdpi.commdpi.com The mechanism underlying this effect involves an increase in the intracellular calcium concentration ([Ca²⁺]i) in the β-cells. nih.govthieme-connect.com This increase in calcium influx occurs via the L-type Ca²⁺ channels and is independent of the closure of ATP-sensitive K⁺ channels. nih.govthieme-connect.com Furthermore, p-methoxycinnamic acid has been found to enhance the insulin-secreting activity of the antidiabetic drug glibenclamide. mdpi.com These findings suggest that p-methoxycinnamic acid may be beneficial for individuals with diabetes who have defects in glucose-stimulated insulin secretion. mdpi.com

KATP-Independent Pathways of Membrane Depolarization

Modulation of Hepatic Glucose Metabolism

The liver plays a central role in maintaining glucose homeostasis. p-Methoxycinnamic acid has been shown to modulate hepatic glucose metabolism, particularly in preclinical models of diabetes. researchgate.netnih.gov

In streptozotocin (B1681764) (STZ)-induced diabetic rats, chronic administration of p-MCA (40 mg/kg, PO, for 4 weeks) was found to reduce the excessive activities of key hepatic glucose-regulating enzymes. researchgate.netnih.gov Specifically, it increased the activity of glycolytic enzymes such as hexokinase and glucokinase, while suppressing the activity of the gluconeogenic enzyme glucose-6-phosphatase. mdpi.comnih.govnih.gov These changes were not observed in normal rats treated with p-MCA, suggesting a specific effect in the diabetic state. mdpi.comnih.gov

| Enzyme | Effect of p-MCA in STZ-induced Diabetic Rats | Metabolic Pathway | Reference |

| Hexokinase | Increased activity | Glycolysis | mdpi.comnih.govnih.gov |

| Glucokinase | Increased activity | Glycolysis | mdpi.comnih.govnih.gov |

| Glucose-6-Phosphatase | Suppressed activity | Gluconeogenesis | mdpi.comnih.govnih.gov |

Regulation of Glucose-Regulating Enzymes (e.g., Hexokinase, Gluco kinase, Glucose-6-Phosphatase)

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-Glucosidase)

Another mechanism through which this compound may exert its effects is by inhibiting carbohydrate-digesting enzymes in the intestine, such as α-glucosidase. mdpi.comtandfonline.com The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. tandfonline.comtandfonline.com

Mechanisms of Antiglycation Properties

This compound and its derivatives have demonstrated notable antiglycation properties through various mechanisms, primarily investigated in in vitro settings. Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications.

The primary mechanism by which this compound and its derivatives are thought to inhibit glycation is through their antioxidant activity. uni.lumdpi.com The process of glycation is closely linked with oxidative stress, where the formation of AGEs is accompanied by the production of reactive oxygen species (ROS). These ROS can further damage proteins and other macromolecules. By scavenging free radicals, this compound can interrupt this cycle of glycation and oxidation, thus preventing protein damage. mdpi.com

In studies using a bovine serum albumin (BSA)/fructose system, cinnamic acid and its derivatives, including this compound, have been shown to significantly inhibit the formation of AGEs. nih.gov Specifically, they have been observed to reduce the levels of fructosamine, an early marker of glycation, and Nε-(carboxymethyl)lysine (CML), a major AGE. nih.gov This suggests an inhibitory effect on the initial stages of the glycation process, preventing the conversion of early glycation products into more harmful, irreversible AGEs. nih.gov

Furthermore, these compounds have been found to prevent oxidative protein damage associated with glycation, such as protein carbonyl formation and the oxidation of thiol groups in BSA. nih.gov This reinforces the role of their antioxidant capacity in their antiglycation effects.

However, antioxidant activity may not be the sole mechanism. mdpi.com Other proposed antiglycation mechanisms for similar compounds include breaking the cross-linking structures in already formed AGEs, blocking the carbonyl or dicarbonyl groups in reducing sugars and Schiff bases, and inhibiting the formation of late-stage Amadori products. mdpi.com While these mechanisms have been suggested, further comprehensive studies are needed to fully elucidate the specific ways in which this compound exerts its antiglycation effects. mdpi.com

A study comparing different derivatives found that the presence of a methoxy (B1213986) group on the cinnamic acid structure resulted in a significant decrease in protein glycation inhibitory activity compared to the parent cinnamic acid. nih.gov For instance, at a concentration of 1 mM, o-methoxycinnamic acid, m-methoxycinnamic acid, and p-methoxycinnamic acid showed 20.25%, 21.45%, and 26.10% inhibition of AGE formation, respectively, which was less potent than the standard antiglycation agent aminoguanidine. mdpi.com

In another study, a newly isolated compound, 2,4-dihydroxy, 5-methoxy-cinnamic acid, demonstrated moderate antiglycation activity with an IC50 value of 355 ± 7.56 µM, which was comparable to the standard drug rutin. tandfonline.com

The antiglycation activity of p-methoxycinnamic acid is considered part of its broader antidiabetic potential, which also includes stimulating insulin secretion and inhibiting gluconeogenesis in the liver. researchgate.net

Table 1: Inhibitory Effects of this compound Derivatives on AGEs Formation

| Compound | Concentration (mM) | % Inhibition of AGEs Formation |

| o-Methoxycinnamic acid | 1 | 20.25 ± 2.17 |

| m-Methoxycinnamic acid | 1 | 21.45 ± 1.67 |

| p-Methoxycinnamic acid | 1 | 26.10 ± 1.58 |

| Aminoguanidine (Standard) | 1 | 79.46 ± 0.38 |

| Data from a study on fructose-mediated protein glycation. mdpi.com |

Research on Neuroprotective Mechanisms of this compound

Research into the neuroprotective mechanisms of this compound has revealed several potential pathways through which it may exert its beneficial effects on the nervous system. These investigations have primarily focused on its ability to counteract excitotoxicity, enhance cognitive function, and interact with proteins involved in neurodegenerative diseases.

Attenuation of Excitotoxic and Oxidative Glutamate (B1630785) Neurotoxicity in Neuronal Cultures

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excessive concentrations, it can lead to neuronal damage and death through a process known as excitotoxicity. This is a key pathological mechanism in various neurological disorders.

Studies utilizing neuronal cultures have demonstrated that p-methoxycinnamic acid possesses significant neuroprotective activity against glutamate-induced neurotoxicity. mdpi.com In a comparative study of various phenylpropanoids, p-methoxycinnamic acid exhibited the highest potency in protecting neuronal cells from glutamate-induced damage. mdpi.com At a concentration of 1 µM, it was able to achieve a cell viability of 78%, indicating a strong protective effect. mdpi.com This suggests that p-methoxycinnamic acid can effectively interfere with the downstream signaling pathways activated by excessive glutamate, thereby preventing neuronal cell death. The exact mechanisms likely involve the modulation of glutamate receptors and the attenuation of subsequent oxidative stress, although further research is needed to fully elucidate these pathways.

Role in Cognition Enhancement and Memory Function

The potential of this compound to enhance cognitive function and memory is an emerging area of research, with a particular focus on its interaction with key enzymes involved in neurotransmission.

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

While direct studies on the regulation of acetylcholinesterase activity by this compound are limited, the broader class of cinnamic acid derivatives has been investigated for their potential as AChE inhibitors. The neuroprotective effects observed with p-methoxycinnamic acid may be partly attributable to its influence on the cholinergic system, which plays a crucial role in learning and memory. Further investigation is required to specifically determine the extent and mechanism of AChE regulation by this compound and its direct impact on cognitive processes.

Interaction with Amyloidogenic Proteins (e.g., Prion Proteins)

Amyloidogenic proteins are prone to misfolding and aggregation, forming amyloid fibrils that are a hallmark of several neurodegenerative diseases, including prion diseases and Alzheimer's disease. The ability of a compound to interfere with this aggregation process is a key area of therapeutic interest.

In the context of glycation studies, it was observed that cinnamic acid and its derivatives, including this compound, could reduce the level of amyloid cross β-structure in glycated bovine serum albumin. nih.gov This finding suggests that this compound may have the potential to inhibit the formation of amyloid-like structures, which are characteristic of amyloidogenic proteins. While this research was not conducted with specific amyloidogenic proteins like the prion protein, it provides a basis for future investigations into the direct interaction of this compound with these pathological protein aggregates. The mechanism could involve the stabilization of the native protein conformation or the direct binding to aggregation-prone regions, thereby preventing the conformational changes that lead to fibril formation.

Research on Hepatoprotective Mechanisms of this compound

This compound, particularly the para-isomer (p-methoxycinnamic acid), has been identified as a potent hepatoprotective agent in various preclinical studies. Its mechanisms of action are multifaceted, primarily revolving around its ability to mitigate oxidative stress, modulate liver enzymes, and inhibit inflammatory and fibrotic processes.

One of the key hepatoprotective mechanisms of p-methoxycinnamic acid is its direct effect on liver enzymes. encyclopedia.pub In animal models of liver injury, treatment with p-methoxycinnamic acid has been shown to positively influence the balance of oxidative stress. encyclopedia.pub This is achieved through the enhancement of hepatic antioxidant enzyme activities. encyclopedia.pub By bolstering the liver's natural defense against reactive oxygen species, p-methoxycinnamic acid helps to protect hepatocytes from oxidative damage, a common pathway in many forms of liver disease.

Furthermore, p-methoxycinnamic acid has been demonstrated to improve lipid and alcohol metabolism within the liver. encyclopedia.pub Dysregulation of these metabolic processes is a central feature of conditions such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). By promoting healthier metabolic function, p-methoxycinnamic acid can help to prevent the accumulation of fat and other harmful metabolites in the liver.

In addition to its metabolic and antioxidant effects, p-methoxycinnamic acid also exhibits anti-inflammatory and anti-fibrotic properties. encyclopedia.pub Chronic inflammation is a driver of liver fibrosis, the excessive accumulation of extracellular matrix proteins that can lead to cirrhosis and liver failure. By inhibiting inflammatory pathways and the subsequent activation of hepatic stellate cells (the primary fibrogenic cells in the liver), p-methoxycinnamic acid can impede the progression of liver fibrosis. encyclopedia.pub

Comparative studies have indicated that phenylpropenoic acids with a methoxy group in the para position, such as p-methoxycinnamic acid, exhibit hepatoprotective activity comparable to that of silibinin, a well-known hepatoprotective compound. encyclopedia.pub This suggests that the specific chemical structure of p-methoxycinnamic acid is crucial for its therapeutic potential in liver diseases.

Table 2: Summary of Hepatoprotective Mechanisms of p-Methoxycinnamic Acid

| Mechanism | Description |

| Antioxidant Activity | Enhances the activity of hepatic antioxidant enzymes, reducing oxidative stress. encyclopedia.pub |

| Metabolic Regulation | Improves lipid and alcohol metabolism in the liver. encyclopedia.pub |

| Anti-inflammatory Action | Inhibits inflammatory pathways within the liver. encyclopedia.pub |

| Anti-fibrotic Effect | Impedes the process of liver fibrosis. encyclopedia.pub |

| Anti-apoptotic Activity | Prevents the programmed cell death of hepatocytes. encyclopedia.pub |

Influence on Liver Enzyme Activity and Oxidative Stress Balance

p-Methoxycinnamic acid (p-MCA) has demonstrated a significant hepatoprotective role by directly influencing liver enzyme activity and promoting a favorable oxidative stress balance. mdpi.comencyclopedia.pub In preclinical studies involving rat hepatocytes with carbon tetrachloride (CCl4)-induced toxicity, p-MCA showed protective effects comparable to silymarin, a known hepatoprotective agent, even at much lower concentrations. mdpi.comencyclopedia.pub Specifically, p-MCA was effective in preserving the plasma activities of key liver enzymes, including alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine (B10760859) aminotransferase (ALT). mdpi.com

A crucial aspect of its mechanism is the preservation of glutathione (B108866) (GSH) levels, a critical component of the cellular antioxidant defense system. mdpi.com In CCl4-injured rat hepatocytes, p-MCA at a concentration of 5 μM significantly maintained total GSH levels, preventing their depletion. mdpi.com Furthermore, p-MCA helps maintain the activity of enzymes involved in the GSH redox pathway, such as glutathione disulfide reductase (GR) and glutathione-S-transferase (GST), which are vital for cellular homeostasis. mdpi.com

Studies on high-fat diet-induced hyperlipidemia in rats have also highlighted the antioxidant properties of p-methoxycinnamic acid. pharmascholars.com A high-fat diet can induce significant oxidative stress, leading to a reduction in liver superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, and a decrease in GSH levels. pharmascholars.com Treatment with p-methoxycinnamic acid was shown to reverse these effects, indicating its ability to mitigate oxidative stress in the liver. pharmascholars.com In models of 1,2-dimethylhydrazine-induced colon carcinogenesis, p-MCA has been shown to prevent alterations in both circulatory and tissue oxidative stress. mdpi.com

Table 1: Effect of p-Methoxycinnamic Acid on Liver Enzyme Activity and Oxidative Stress Markers

| Model System | Key Findings | Reference |

|---|---|---|

| CCl4-induced liver damage in rat hepatocytes | Exhibited significant protective effects on ALP, γ-GTP, and ALT enzyme activities. | mdpi.com |

| CCl4-injured rat hepatocytes | Significantly preserved total glutathione (GSH) levels and maintained the activity of glutathione disulfide reductase (GR) and glutathione-S-transferase (GST). | mdpi.com |

| High-fat diet-induced hyperlipidemia in rats | Reversed the reduction in liver superoxide dismutase (SOD), catalase (CAT), and GSH levels caused by a high-fat diet. | pharmascholars.com |

| 1,2-dimethylhydrazine-induced rat colon carcinogenesis | Prevented alterations in circulatory and tissue oxidative stress. | mdpi.com |

Inhibition of Hepatic Inflammation, Fibrosis, and Apoptosis

This compound and its derivatives have been shown to inhibit key pathological processes in the liver, including inflammation, fibrosis, and apoptosis. mdpi.comencyclopedia.pub These compounds play a role in improving lipid and alcohol metabolism, which can contribute to reducing liver damage. mdpi.comencyclopedia.pub

In a study on N-nitrosodiethylamine (NDEA)-induced hepatocarcinogenesis in rats, p-MCA administration was found to reduce the excessive accumulation of collagen in the liver, a hallmark of hepatic fibrosis. jst.org.in This suggests that p-MCA can restore the normal hepatic appearance by promoting optimal collagen synthesis. jst.org.in Furthermore, ferulic acid, a related this compound derivative, has been shown to alleviate liver apoptosis in animal models. nih.gov

Research on fungal keratitis has also demonstrated the anti-inflammatory effects of 4-methoxycinnamic acid (MCA). researchgate.netnih.gov In this context, MCA was found to downregulate inflammatory factors such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in both mouse models and cell cultures. researchgate.netnih.gov The anti-inflammatory mechanism of MCA has been linked to the Mincle signaling pathway. researchgate.netnih.gov

Table 2: Inhibitory Effects of this compound on Hepatic Pathologies

| Pathological Process | Compound | Key Findings | Reference |

|---|---|---|---|

| Hepatic Fibrosis | p-Methoxycinnamic acid | Reduced excessive collagen accumulation in the liver of rats with NDEA-induced hepatocarcinogenesis. | jst.org.in |

| Hepatic Apoptosis | Ferulic acid | Alleviated liver apoptosis in animal models. | nih.gov |